{1-[(4-Bromophenyl)sulfonyl]-4-piperidinyl}methanol {1-[(4-Bromophenyl)sulfonyl]-4-piperidinyl}methanol
Brand Name: Vulcanchem
CAS No.: 937012-94-7
VCID: VC4918471
InChI: InChI=1S/C12H16BrNO3S/c13-11-1-3-12(4-2-11)18(16,17)14-7-5-10(9-15)6-8-14/h1-4,10,15H,5-9H2
SMILES: C1CN(CCC1CO)S(=O)(=O)C2=CC=C(C=C2)Br
Molecular Formula: C12H16BrNO3S
Molecular Weight: 334.23

{1-[(4-Bromophenyl)sulfonyl]-4-piperidinyl}methanol

CAS No.: 937012-94-7

Cat. No.: VC4918471

Molecular Formula: C12H16BrNO3S

Molecular Weight: 334.23

* For research use only. Not for human or veterinary use.

{1-[(4-Bromophenyl)sulfonyl]-4-piperidinyl}methanol - 937012-94-7

Specification

CAS No. 937012-94-7
Molecular Formula C12H16BrNO3S
Molecular Weight 334.23
IUPAC Name [1-(4-bromophenyl)sulfonylpiperidin-4-yl]methanol
Standard InChI InChI=1S/C12H16BrNO3S/c13-11-1-3-12(4-2-11)18(16,17)14-7-5-10(9-15)6-8-14/h1-4,10,15H,5-9H2
Standard InChI Key AZBDTJVXMGXSBX-UHFFFAOYSA-N
SMILES C1CN(CCC1CO)S(=O)(=O)C2=CC=C(C=C2)Br

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is [1-(4-bromophenyl)sulfonylpiperidin-4-yl]methanol, reflecting its:

  • Piperidine core (six-membered nitrogen-containing heterocycle)

  • 4-Bromobenzenesulfonyl substituent at the 1-position

  • Hydroxymethyl group (-CH2OH) at the 4-position

Its molecular formula is C₁₂H₁₆BrNO₃S, with a molecular weight of 334.24 g/mol . The bromine atom (atomic weight 79.904) contributes significantly to the compound's molecular mass and influences its electronic properties through inductive effects.

Structural Features and Stereochemistry

Key structural attributes include:

PropertyDescription
Piperidine ringAdopts a chair conformation, with the sulfonyl group in axial/equatorial position depending on substitution pattern
Sulfonamide linkageCreates a planar, electron-deficient region enhancing hydrogen bonding capacity
Bromophenyl groupIntroduces steric bulk and halogen bonding capabilities
Hydroxymethyl groupProvides a site for further functionalization (e.g., oxidation, esterification)

X-ray crystallographic data (unavailable for this specific compound) of analogous structures suggest the sulfonyl group adopts a conformation perpendicular to the aromatic ring to minimize steric clashes .

Synthetic Methodologies

Primary Synthesis Route

A typical synthesis involves sequential reactions:

  • Sulfonylation:
    4-Bromobenzenesulfonyl chloride reacts with 4-hydroxymethylpiperidine in dichloromethane using triethylamine as base:

    C6H4BrSO2Cl+C6H11NOEt3NCH2Cl2C12H16BrNO3S+HCl\text{C}_6\text{H}_4\text{BrSO}_2\text{Cl} + \text{C}_6\text{H}_{11}\text{NO} \xrightarrow[\text{Et}_3\text{N}]{\text{CH}_2\text{Cl}_2} \text{C}_{12}\text{H}_{16}\text{BrNO}_3\text{S} + \text{HCl}

    Reaction conditions: 0-5°C for 2 hours, followed by room temperature stirring for 12 hours .

  • Purification:
    Crude product is purified via flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures, yielding ≥95% purity .

Scale-Up Considerations

Industrial production faces challenges in:

  • Bromine handling: Requires corrosion-resistant reactors and strict temperature control

  • Sulfonyl chloride stability: Moisture-sensitive intermediates necessitate anhydrous conditions

  • Byproduct management: Hydrochloric acid neutralization generates triethylamine hydrochloride, requiring efficient filtration

Physicochemical Properties

Thermal and Solubility Data

PropertyValue/CharacteristicsMethod
Melting Point113–115°CCapillary method
SolubilitySlightly soluble in water (≤1 mg/mL at 25°C)Shake-flask method
Soluble in DMSO, DMF, dichloromethane
logP (octanol/water)Estimated 2.1–2.5Computational modeling

The bromine atom increases lipophilicity compared to non-halogenated analogs, enhancing membrane permeability in biological systems.

Reactivity and Derivative Formation

Oxidation of Hydroxymethyl Group

The primary alcohol undergoes oxidation to carboxylic acid derivatives:

RCH2OHNaOClKMnO4RCOOH\text{RCH}_2\text{OH} \xrightarrow[\text{NaOCl}]{\text{KMnO}_4} \text{RCOOH}

This conversion enables linkage to amine-containing molecules via amide bond formation.

Nucleophilic Aromatic Substitution

The bromine atom undergoes substitution with nucleophiles (e.g., amines, alkoxides):

ArBr+NH2RPd catalysisArNHR+HBr\text{ArBr} + \text{NH}_2\text{R} \xrightarrow{\text{Pd catalysis}} \text{ArNHR} + \text{HBr}

This reactivity allows diversification of the aromatic moiety.

Stability Considerations

  • Photodegradation: Bromine may lead to light-sensitive decomposition; storage in amber glass recommended

  • Thermal stability: Decomposes above 250°C, releasing sulfur oxides and brominated compounds

Biological Activity Profiling

In Vitro Studies

ActivityMechanismIC₅₀/EC₅₀
AChE inhibitionCompetitive binding to catalytic site12.3 μM (analog)
AntibacterialInhibition of dihydropteroate synthase8.7 μg/mL (S. aureus)
AntioxidantRadical scavenging (DPPH assay)EC₅₀ 45 μM

ADME Properties (Predicted)

ParameterValue (Predicted)Method
Caco-2 permeability12.3 × 10⁻⁶ cm/sIn silico model
Plasma protein binding89%QSAR analysis
CYP3A4 inhibitionModerate (Ki = 6.2 μM)Docking simulation

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